molecular formula C10H7F3O4 B2936392 4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid CAS No. 2172541-10-3

4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid

Cat. No. B2936392
CAS RN: 2172541-10-3
M. Wt: 248.157
InChI Key: TXPFENIWMFBXIL-UHFFFAOYSA-N
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Description

“4-(Trifluoromethyl)benzoic acid” is a type of organic compound that belongs to the class of benzenoids. It has a molecular formula of C8H5F3O2 . This compound has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N?-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .


Synthesis Analysis

The synthesis of salicylanilide 4-(trifluoromethyl)benzoates involves the use of 4-(Trifluoromethyl)benzoic acid. The process involves N,N?-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzoic acid can be represented by the SMILES string OC(=O)C1=CC=C(C=C1)C(F)(F)F . This indicates that the molecule consists of a benzene ring with a trifluoromethyl group and a carboxylic acid group attached to it.


Chemical Reactions Analysis

4-(Trifluoromethyl)benzoic acid has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)benzoic acid is a white crystalline powder . It has a melting point of 219°C to 222°C . It is soluble in water .

Scientific Research Applications

Synthesis of Salicylanilide Derivatives

This compound is utilized in the synthesis of salicylanilide derivatives, which are important due to their potential pharmacological activities. The process involves N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide, leading to the formation of salicylanilide 4-(trifluoromethyl)benzoates .

Internal Standard for GC/MS Analysis

In gas chromatography-mass spectrometry (GC/MS), 4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid serves as an internal standard for the ultra-trace analysis of fluorinated aromatic carboxylic acids. This application is crucial for achieving accurate and reliable analytical results .

Fluoroalkylation of Arylboronic Acids

The compound finds use in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides. This reaction is significant for introducing trifluoromethyl groups into aromatic compounds, which can alter their chemical and biological properties .

One-Pot Ipso-Nitration of Arylboronic Acids

It is also a reagent for one-pot ipso-nitration of arylboronic acids. This method is beneficial for synthesizing nitroaromatic compounds, which are valuable intermediates in the production of dyes, pharmaceuticals, and agrochemicals .

Copper-Catalyzed Nitration and Cyclocondensation

This benzoic acid derivative is involved in copper-catalyzed nitration and cyclocondensation reactions. Such processes are important for constructing complex organic molecules with potential applications in medicinal chemistry .

Palladium-Phosphine-Catalyzed Suzuki-Miyaura Coupling

Lastly, it is used in palladium-phosphine-catalyzed Suzuki-Miyaura coupling reactions. This cross-coupling technique is widely employed in the synthesis of biaryl compounds, which are core structures in many pharmaceutical agents .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in cool, dry conditions in a well-sealed container, away from oxidizing agents .

properties

IUPAC Name

4-methoxycarbonyl-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O4/c1-17-9(16)5-2-3-6(8(14)15)7(4-5)10(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPFENIWMFBXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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